molecular formula C7H11NO B14000808 2,2-Dimethylpent-4-ynamide CAS No. 29945-90-2

2,2-Dimethylpent-4-ynamide

Cat. No.: B14000808
CAS No.: 29945-90-2
M. Wt: 125.17 g/mol
InChI Key: WEULRKCGOWJPQR-UHFFFAOYSA-N
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Description

2,2-Dimethylpent-4-ynamide is an organic compound characterized by the presence of a triple bond between carbon atoms and an amide functional group. This compound is part of the ynamide family, which is known for its unique reactivity and versatility in organic synthesis. The structure of this compound includes a dimethyl group attached to the second carbon of a pent-4-ynamide chain, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpent-4-ynamide typically involves the use of trichloroethene as a two-carbon synthon. The process begins with the generation of dichloroacetylene from trichloroethene under mildly basic conditions. This intermediate then reacts with an amide to form a dichloroenamide, which undergoes elimination to yield the desired ynamide . This method is advantageous due to its flexibility and the wide range of amides and electrophiles that can be used.

Industrial Production Methods: Industrial production of this compound often employs scalable one-step synthetic methods from inexpensive starting materials. These methods are designed to be cost-effective and convenient, with some approaches even allowing for column-free purification of the target product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpent-4-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-Dimethylpent-4-ynamide involves its highly polarized triple bond, which facilitates nucleophilic attack. This compound can undergo hydrocarboxylation followed by aminolysis, leading to the formation of amide bonds. The carboxylic acid substrate often acts as a bifunctional catalyst, enhancing the nucleophilicity of the amine and stabilizing the transition state .

Comparison with Similar Compounds

  • 2,2-Dimethyl-4-pentynamide
  • 5-[2-(Hydroxymethyl)phenyl]-N-dimethyl-pent-4-ynamide

Comparison: 2,2-Dimethylpent-4-ynamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other ynamides, it offers superior regioselectivity and efficiency in forming amide bonds . Its versatility in various chemical transformations makes it a valuable compound in both academic and industrial settings.

Properties

IUPAC Name

2,2-dimethylpent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEULRKCGOWJPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300013
Record name 2,2-dimethylpent-4-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29945-90-2
Record name NSC134311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethylpent-4-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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